2-Iodoethan-1-amine 2-Iodoethan-1-amine
Brand Name: Vulcanchem
CAS No.: 52689-15-3
VCID: VC7978414
InChI: InChI=1S/C2H6IN/c3-1-2-4/h1-2,4H2
SMILES: C(CI)N
Molecular Formula: C2H6IN
Molecular Weight: 170.98 g/mol

2-Iodoethan-1-amine

CAS No.: 52689-15-3

Cat. No.: VC7978414

Molecular Formula: C2H6IN

Molecular Weight: 170.98 g/mol

* For research use only. Not for human or veterinary use.

2-Iodoethan-1-amine - 52689-15-3

Specification

CAS No. 52689-15-3
Molecular Formula C2H6IN
Molecular Weight 170.98 g/mol
IUPAC Name 2-iodoethanamine
Standard InChI InChI=1S/C2H6IN/c3-1-2-4/h1-2,4H2
Standard InChI Key DIOZLZOUTWUWIQ-UHFFFAOYSA-N
SMILES C(CI)N
Canonical SMILES C(CI)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Formula

2-Iodoethan-1-amine (CAS 52689-15-3) is a two-carbon chain amine with an iodine atom substituted on the second carbon. Its molecular formula, C₂H₆IN, corresponds to a molecular weight of 170.98 g/mol . The structural formula, NH₂–CH₂–I, positions the amine group on the first carbon and the iodine atom on the adjacent carbon, creating a polarized structure that enhances electrophilicity at the β-position. This configuration facilitates nucleophilic attacks, particularly in SN2 reactions, where the iodide serves as a leaving group.

PropertyValueSource
Molecular FormulaC₂H₆IN
Molecular Weight170.98 g/mol
Exact Mass170.95400 g/mol
IUPAC Name2-iodoethanamine
CAS Number52689-15-3

Nomenclature and Synonyms

The compound is systematically named 2-iodoethan-1-amine under IUPAC guidelines, though it is also referred to as 2-iodoethylamine or β-iodoethylamine in industrial contexts . Its hydroiodide salt (CAS 19874-84-1) is another commonly referenced derivative, formed via protonation of the amine group . Additional identifiers include DTXSID10536022 and the Nikkaji Number J2.494.174D, which catalog it in chemical databases.

Physicochemical Properties

Despite limited experimental data, computed properties reveal a LogP value of 1.08, indicating moderate lipophilicity . The polar surface area (PSA) of 26.02 Ų suggests significant hydrogen-bonding potential, consistent with primary amines . While boiling and melting points remain undocumented, its storage at 2–8°C implies stability under refrigeration . The compound’s density and solubility parameters are inferred from structural analogs, with expected solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 2-iodoethan-1-amine typically involves deprotection strategies for masked amine precursors. One validated method employs N-trityl-2-iodoethanamine, which undergoes deprotection using 1-hydroxybenzotriazole (HOBt) in trifluoroethanol. Alternatively, tert-butyl-2-iodoethyl-carbamate can be treated with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to yield the free amine. These routes emphasize the compound’s sensitivity to acidic conditions, necessitating pH-controlled environments.

A patent-derived approach (WO2017138838A1) outlines the synthesis of analogous arylcycloalkylamine derivatives, where brominated intermediates are aminated under mild conditions . While this method specifically uses 2-bromo-1-(1-phenylcyclopentyl)ethan-1-one, substituting bromine with iodine could adapt the protocol for 2-iodoethan-1-amine synthesis, leveraging iodine’s superior leaving-group ability .

Industrial Production Considerations

Scalable production requires addressing iodine’s high atomic weight and cost. Optimizing reaction stoichiometry to minimize excess reagents and implementing iodide recycling systems could enhance economic viability. Safety protocols must mitigate risks associated with hydroiodic acid byproducts, which are corrosive and require neutralization before disposal .

Reactivity and Functional Applications

Chemical Reactivity Profile

The iodine atom’s polarizability renders 2-iodoethan-1-amine highly reactive in nucleophilic substitutions. In aqueous environments, it undergoes hydrolysis to ethanolamine, releasing iodide ions. With alcohols, it forms ethoxylated derivatives, while reactions with secondary amines yield N,N-dialkylethylamines. Its electrophilic β-carbon also participates in cross-coupling reactions, such as Ullmann-type couplings, to form carbon-nitrogen bonds in heterocycles.

Applications in Organic Synthesis

As a bifunctional reagent, 2-iodoethan-1-amine serves as a linchpin in constructing nitrogen-containing heterocycles. For example, it facilitates the synthesis of aziridines via intramolecular cyclization under basic conditions. Additionally, its use in Gabriel syntheses provides a route to primary amines without over-alkylation byproducts.

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use fume hood

Comparative Analysis with Related Compounds

Structural Analogues in the Haloamine Family

Comparing 2-iodoethan-1-amine with related compounds highlights its unique reactivity:

CompoundStructureKey Differences
EthylamineH₂N–CH₂–CH₃Lacks halogen substitution
IodoethaneCH₃–CH₂–INo amine functionality
2-Bromoethan-1-amineH₂N–CH₂–BrLower leaving-group ability
2-Chloroethan-1-amineH₂N–CH₂–ClHigher electronegativity

The iodine atom’s size and polarizability make 2-iodoethan-1-amine more reactive in SN2 reactions than its bromo or chloro counterparts.

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